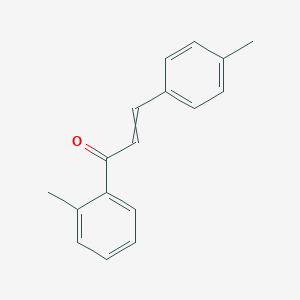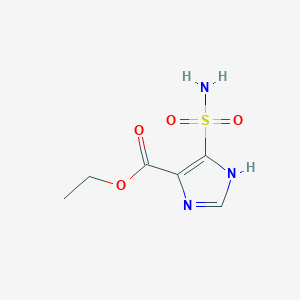![molecular formula C13H10N2O6 B14613359 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol CAS No. 59919-80-1](/img/structure/B14613359.png)
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is an organic compound that belongs to the class of nitrophenols These compounds are characterized by the presence of both hydroxyl and nitro groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol typically involves the nitration of aromatic compounds. One common method is the direct nitration of benzene derivatives in the liquid phase using nitric acid and sulfuric acid as catalysts . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of nitrophenols, including this compound, often involves large-scale nitration processes. These processes are designed to maximize efficiency and minimize byproducts. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the nitro groups can yield amines, which are useful in the synthesis of pharmaceuticals and dyes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted nitrophenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of 4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-3-nitrophenylacetic acid
- 3-Hydroxy-4-methyl-2(3H)-thiazolethione
- 2-Hydroxy-5-methyl-3-nitropyridine
Uniqueness
4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity, such as in fluorescent sensors and enzyme inhibitors .
Eigenschaften
CAS-Nummer |
59919-80-1 |
|---|---|
Molekularformel |
C13H10N2O6 |
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
2-[(4-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C13H10N2O6/c16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-5,7,16-17H,6H2 |
InChI-Schlüssel |
XGERSBIGCGQTCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![6H-Indeno[5,4-b]thiophene, 7,8-dihydro-](/img/structure/B14613298.png)

![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)


![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)

![4-(4-Chlorophenyl)-1-[3-(4-fluoro-2-propylphenoxy)propyl]piperidin-4-ol](/img/structure/B14613340.png)

